1-(1-bromocyclopropyl)-2-chloroethan-1-one
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Overview
Description
1-(1-Bromocyclopropyl)-2-chloroethan-1-one is an organic compound characterized by the presence of a bromocyclopropyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-bromocyclopropyl)-2-chloroethan-1-one typically involves the reaction of cyclopropyl bromide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromocyclopropyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
1-(1-Bromocyclopropyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-bromocyclopropyl)-2-chloroethan-1-one involves its interaction with nucleophiles, leading to the formation of various substitution products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-(1-Bromocyclopropyl)-2-chloroethan-1-one can be compared with other similar compounds such as:
1-Bromocyclopropane: Lacks the chloroethanone moiety, making it less reactive in certain substitution reactions.
2-Chloroethanone: Lacks the bromocyclopropyl group, resulting in different reactivity and applications.
1-(1-Chlorocyclopropyl)-2-chloroethan-1-one: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and chemical behavior.
Properties
CAS No. |
2680530-67-8 |
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Molecular Formula |
C5H6BrClO |
Molecular Weight |
197.5 |
Purity |
95 |
Origin of Product |
United States |
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